

Application Note: Comprehensive Spectroscopic Analysis of N-(p-fluorophenyl)phthalamic acid

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Compound of Interest

Compound Name: *Phthalamic acid, N-(p-fluorophenyl)-*

CAS No.: 19336-77-7

Cat. No.: B095750

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Abstract

This application note provides a detailed guide to the spectroscopic characterization of N-(p-fluorophenyl)phthalamic acid, a key intermediate in the synthesis of various organic materials and potential pharmaceutical agents. We present an in-depth analysis of the expected Nuclear Magnetic Resonance (^1H , ^{13}C , ^{19}F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical interpretation and practical protocols for acquiring and analyzing the spectroscopic data. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction: The Significance of N-(p-fluorophenyl)phthalamic acid

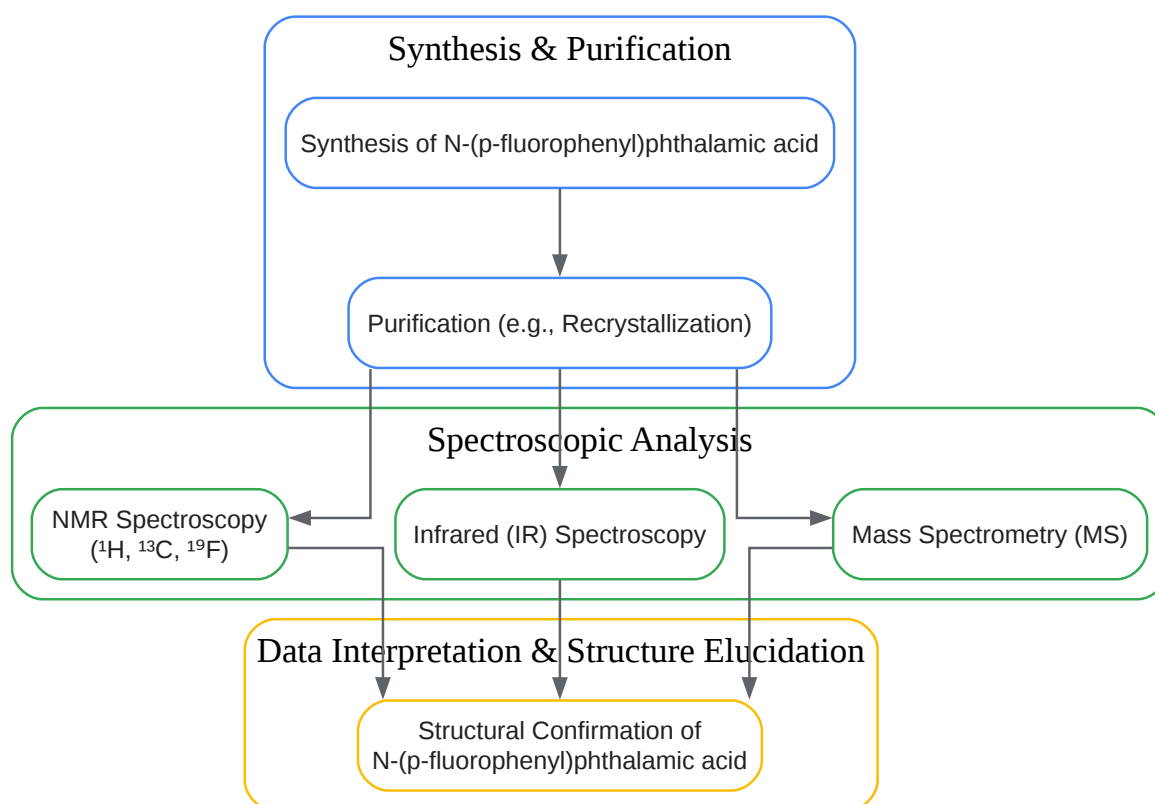
N-(p-fluorophenyl)phthalamic acid is a derivative of phthalic acid and is a valuable precursor in organic synthesis. Its structure, featuring a carboxylic acid, an amide, and a fluorinated aromatic ring, makes it a versatile building block for the synthesis of polymers, dyes, and

biologically active molecules. The presence of the fluorine atom is of particular interest as it can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets.

Accurate and comprehensive characterization of this intermediate is crucial to ensure the identity, purity, and quality of the final products. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure. This guide will walk through the principles, expected outcomes, and detailed protocols for the multi-faceted spectroscopic analysis of N-(p-fluorophenyl)phthalamic acid.

Molecular Structure and Spectroscopic Correlation

The logical workflow for the complete spectroscopic characterization of N-(p-fluorophenyl)phthalamic acid is outlined below. Each technique provides complementary information to build a complete picture of the molecular structure.



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Figure 1: Workflow for the synthesis, purification, and spectroscopic confirmation of N-(p-fluorophenyl)phthalamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N-(p-fluorophenyl)phthalamic acid, ^1H , ^{13}C , and ^{19}F NMR experiments are all highly informative.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals for the aromatic protons of the phthalic acid and the p-fluorophenyl moieties, as well as labile protons from the carboxylic acid and amide groups.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-a, H-d	7.8-8.2	m	-	Aromatic (phthalic acid moiety)
H-b, H-c	7.5-7.7	m	-	Aromatic (phthalic acid moiety)
H-e, H-h	7.6-7.8	dd	J(H,H) \approx 9.0, J(H,F) \approx 5.0	Aromatic (p-fluorophenyl moiety)
H-f, H-g	7.1-7.3	t	J(H,H) \approx 9.0	Aromatic (p-fluorophenyl moiety)
-COOH	10.0-13.0	br s	-	Carboxylic acid proton
-NH-	9.0-10.5	br s	-	Amide proton

Note: Chemical shifts are predicted for a DMSO- d_6 solution and can vary depending on the solvent and concentration. The protons of the phthalic acid moiety will exhibit a complex splitting pattern due to ortho and meta couplings.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to the presence of the fluorine atom, carbon signals of the p-fluorophenyl ring will show C-F coupling.

Table 2: Predicted ^{13}C NMR Chemical Shifts and C-F Coupling

Carbon	Predicted Chemical Shift (δ , ppm)	C-F Coupling (J, Hz)	Assignment
C=O (acid)	168-172	-	Carboxylic acid carbonyl
C=O (amide)	165-169	-	Amide carbonyl
C-i	158-162	$^1J(C,F) \approx 240-250$	C-F of p-fluorophenyl ring
C-j, C-n	120-124	$^2J(C,F) \approx 20-25$	Aromatic CH ortho to F
C-k, C-m	115-118	$^3J(C,F) \approx 8-10$	Aromatic CH meta to F
C-l	135-139	$^4J(C,F) \approx 3-5$	Quaternary C of p-fluorophenyl ring
Phthalic acid aromatic carbons	128-140	-	Aromatic carbons

Predicted ^{19}F NMR Spectrum

^{19}F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For N-(p-fluorophenyl)phthalamic acid, a single signal is expected for the fluorine atom on the p-fluorophenyl ring.

Table 3: Predicted ^{19}F NMR Chemical Shift

Fluorine	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
Ar-F	-110 to -120	m	Fluorine on p-fluorophenyl ring

Note: The chemical shift is referenced to CFCl_3 . The multiplicity will depend on the coupling to the ortho and meta protons.

Protocol for NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh approximately 10-20 mg of dry N-(p-fluorophenyl)phthalamic acid into a clean, dry vial.
 - Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve both the carboxylic acid and amide functionalities and to slow down the exchange of labile protons.
 - Gently agitate the vial to ensure complete dissolution.
 - Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup and Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(p-fluorophenyl)phthalamic acid is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the amide, the C=O of both the carboxylic acid and the amide, and the C-F bond.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-2500	Broad	O-H stretch	Carboxylic acid
~3300	Medium	N-H stretch	Amide
1720-1680	Strong	C=O stretch	Carboxylic acid
1680-1630	Strong	C=O stretch (Amide I)	Amide
1600-1500	Medium-Strong	N-H bend (Amide II)	Amide
~1600, ~1475	Medium	C=C stretch	Aromatic ring
1250-1150	Strong	C-F stretch	Aryl-Fluoride

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid N-(p-fluorophenyl)phthalamic acid powder onto the crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

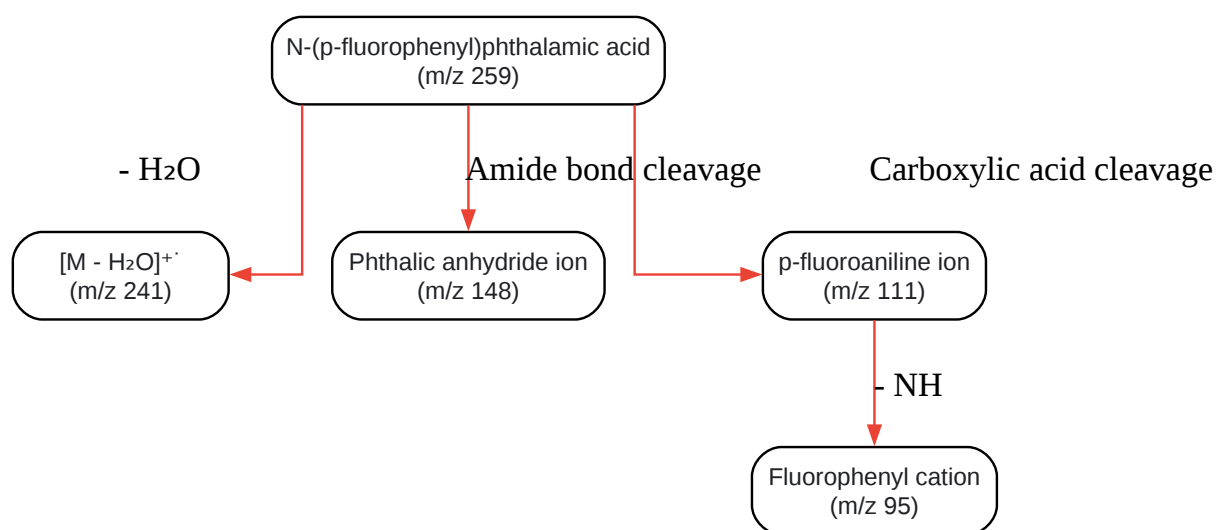
Predicted Mass Spectrum and Fragmentation

The molecular weight of N-(p-fluorophenyl)phthalamic acid ($C_{14}H_{10}FNO_3$) is 259.06 g/mol . In an EI-MS experiment, the molecular ion peak (M^{+}) at m/z 259 is expected, although it may be of low intensity due to fragmentation.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

m/z	Proposed Fragment	Formula
259	Molecular ion	$[C_{14}H_{10}FNO_3]^{+}$
242	$[M - OH]^{+}$	$[C_{14}H_9FNO_2]^{+}$
241	$[M - H_2O]^{+}$	$[C_{14}H_8FNO_2]^{+}$
148	Phthalic anhydride ion	$[C_8H_4O_3]^{+}$
111	p-fluoroaniline ion	$[C_6H_5FN]^{+}$
95	Fluorophenyl cation	$[C_6H_4F]^{+}$

The fragmentation process can be visualized as follows:



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Figure 2: Proposed fragmentation pathway of N-(p-fluorophenyl)phthalamic acid in EI-MS.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.
- Ionization and Analysis:
 - The probe is heated to vaporize the sample into the ion source.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR (^1H , ^{13}C , ^{19}F), IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N-(p-fluorophenyl)phthalamic acid. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently verify the structure and purity of their synthesized material. This robust analytical workflow is essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

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